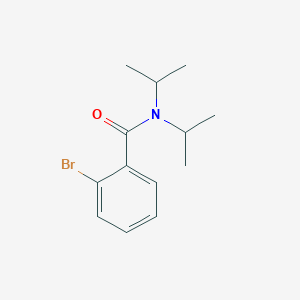

2-bromo-N,N-diisopropylbenzamide

Description

Significance of Aryl Halides in Modern Synthetic Chemistry

Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded directly to the aromatic ring, are fundamental building blocks in synthetic chemistry. perlego.comwikipedia.org Their importance stems from their ability to participate in a wide array of chemical transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. They are key intermediates in the synthesis of numerous products, including pharmaceuticals, agrochemicals, dyes, and advanced materials. perlego.comiitk.ac.intaylorandfrancis.com The carbon-halogen bond in aryl halides, while generally stable, can be selectively activated using transition metal catalysts, making them indispensable precursors for cross-coupling reactions. wikipedia.orglibretexts.org This reactivity allows for the precise and controlled construction of complex molecular architectures from simpler, readily available starting materials.

Overview of Amide-Directed C-H Activation Strategies

The selective functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a major goal in organic synthesis, offering a more atom-economical and efficient approach to creating complex molecules. researchgate.net Amide groups have emerged as highly effective directing groups in this field. researchgate.netnih.gov In a process known as directed C-H activation, the amide functionality can coordinate to a transition metal catalyst (such as palladium, rhodium, or ruthenium) and guide it to a specific C-H bond, typically at the ortho position of the aromatic ring. nih.govbohrium.comnih.gov This strategy leverages proximity and geometry to achieve high regioselectivity, enabling the introduction of new functional groups at positions that would be difficult to access through traditional electrophilic aromatic substitution reactions. nih.govnih.gov

Research Context of 2-Bromo-N,N-diisopropylbenzamide

The compound this compound is a strategically designed molecule that embodies the principles of both aryl halide chemistry and amide-directed C-H activation. It possesses two distinct and orthogonally reactive sites:

A bromine atom at the C2 position, which serves as a classical handle for transition metal-catalyzed cross-coupling reactions.

An N,N-diisopropylbenzamide group, which is a powerful directing group for the metalation and subsequent functionalization of the C-H bond at the C6 position (ortho to the amide). organic-chemistry.orgbaranlab.org

This dual functionality allows for a sequential and highly regioselective introduction of two different substituents onto the benzene (B151609) ring. This makes this compound a valuable intermediate for the synthesis of highly substituted, polysubstituted aromatic compounds, which are often challenging to prepare via other methods.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGJWHGKVALRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357014 | |

| Record name | N-Diisopropyl 2-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79839-66-0 | |

| Record name | N-Diisopropyl 2-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N,n Diisopropylbenzamide

Classical Amidation Reactions

The most direct and conventional method for synthesizing 2-bromo-N,N-diisopropylbenzamide involves the formation of an amide bond between a carboxylic acid derivative and an amine.

This approach utilizes the reaction of 2-bromobenzoyl chloride with diisopropylamine (B44863) to form the desired amide. The benzoyl chloride, an activated derivative of benzoic acid, readily reacts with the nucleophilic amine. orgsyn.org The reaction typically proceeds by adding the 2-bromobenzoyl chloride dropwise to a solution of diisopropylamine and a base in a suitable solvent at a controlled temperature, often starting at 0 °C and then warming to room temperature. orgsyn.org

The fundamental mechanism involves the nucleophilic attack of the diisopropylamine nitrogen on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Table 1: Reactants for Classical Amidation

| Reactant | Role | CAS Number |

|---|---|---|

| 2-Bromobenzoyl Chloride | Electrophile | 7154-66-7 sigmaaldrich.com |

| Diisopropylamine | Nucleophile | 108-18-9 |

Optimizing the synthesis of benzamides is crucial for maximizing yield and purity. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and reaction time. researchgate.net For instance, solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are commonly used. The selection of the base, often a tertiary amine like triethylamine (B128534) or pyridine, is also critical to efficiently scavenge the HCl byproduct without competing in the reaction.

Monitoring the reaction's progress is typically done using thin-layer chromatography (TLC). orgsyn.org Upon completion, the purification process involves an aqueous workup to remove the hydrochloride salt and any excess reagents. The crude product is then often purified by column chromatography on silica (B1680970) gel to yield the pure this compound. orgsyn.org

Directed ortho-Metalation (DoM) and Electrophilic Bromination Approaches

A more advanced strategy for synthesizing this compound involves the use of Directed ortho-Metalation (DoM). This powerful technique allows for highly regioselective functionalization of aromatic rings. wikipedia.org

The DoM strategy begins with the precursor N,N-diisopropylbenzamide. The tertiary amide group (-CONR₂) is a potent directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG interacts with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), through its Lewis basic oxygen and nitrogen atoms. baranlab.org This coordination facilitates the deprotonation of the proton at the ortho-position (C2), which is kinetically more acidic, leading to the formation of a stable aryllithium intermediate. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in an aprotic solvent like THF at low temperatures (e.g., -78 °C) to prevent side reactions. harvard.edu The use of an additive like tetramethylethylenediamine (TMEDA) can accelerate the reaction by breaking up organolithium aggregates and increasing the basicity of the reagent. baranlab.org

Once the ortho-lithiated intermediate is formed, it can be quenched with a suitable electrophilic bromine source. While various brominating reagents exist, such as N-bromosuccinimide (NBS) nih.govresearchgate.net, trapping the aryllithium with a reagent like 1,2-dibromoethane (B42909) introduces the bromine atom specifically at the metalated position. The aryllithium species acts as a potent nucleophile, attacking one of the bromine atoms in 1,2-dibromoethane and displacing a bromide ion to yield the final this compound product. This electrophilic quench is a common and effective way to introduce substituents onto an aromatic ring with high regioselectivity following a DoM procedure. wikipedia.org

Table 2: Key Reagents and Conditions for DoM Approach

| Step | Reagent(s) | Typical Conditions | Purpose |

|---|---|---|---|

| Metalation | N,N-Diisopropylbenzamide, sec-BuLi, TMEDA | THF, -78 °C | Regioselective deprotonation at the ortho position. organic-chemistry.orgbaranlab.org |

| Bromination | 1,2-Dibromoethane | -78 °C to room temp. | Electrophilic trapping of the aryllithium intermediate. wikipedia.org |

Industrial-Scale Synthesis Considerations for Related Benzamides

The large-scale synthesis of benzamides presents several challenges that must be addressed to ensure an efficient, safe, and economical process. researchgate.net While classical amidation methods using acid chlorides are common, they generate significant amounts of corrosive HCl, which requires neutralization and creates salt waste streams. google.com

Alternative, "greener" industrial methods are continuously being developed. One such approach is the direct condensation of carboxylic acids and amines. researchgate.net This method avoids the need to prepare the acid chloride, reducing the number of synthetic steps and the use of hazardous reagents. Catalysts, such as those based on zirconium or tungstate, can be employed to facilitate this direct amidation under milder conditions. researchgate.net For industrial applications, the use of reusable heterogeneous catalysts is particularly advantageous as it simplifies product purification and reduces waste. researchgate.net Furthermore, process optimization, including reaction concentration, temperature control, and efficient product isolation, are critical factors for a successful and cost-effective industrial-scale synthesis of benzamides.

Directing Group Role and Regioselective Transformations of 2 Bromo N,n Diisopropylbenzamide

ortho-C-H Functionalization Strategies

The N,N-diisopropylamide group acts as a robust directing group by forming a stable cyclometalated intermediate with a transition metal catalyst. This intermediate brings the catalyst into close proximity to the ortho C-H bonds of the benzamide (B126), facilitating their selective activation and subsequent functionalization. This approach has been successfully employed in a range of transformations, including halogenation, amidation, acylation, and borylation.

Transition Metal-Catalyzed ortho-Halogenation

Direct halogenation of aromatic C-H bonds provides a streamlined route to aryl halides, which are versatile building blocks in organic synthesis. The N,N-diisopropylamide directing group has enabled highly regioselective ortho-halogenation using various transition metal catalysts.

Iridium(III) catalysts have been effectively utilized for the selective ortho-iodination of benzamides. nih.gov The process, which can also be applied to Weinreb amides, operates under mild conditions and is tolerant of air and moisture, highlighting its potential for industrial applications. nih.gov The use of an acid additive is key to increasing the catalyst turnover. nih.gov This methodology has also been successfully adapted to mechanochemical conditions, which can reduce reaction times and the need for solvents. nih.gov While rhodium catalysts have been shown to be effective for both bromination and iodination of various benzamides using N-halosuccinimide reagents, the development of iridium-catalyzed C-Br bond formation remains an area of interest. organic-chemistry.org

Table 1: Iridium-Catalyzed ortho-C–H Iodination of Amides This table is representative of the types of transformations possible and is based on data for related amide substrates.

| Substrate | Halogenating Agent | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| N-methoxy-N-methylbenzamide | NIS | [IrCp*Cl₂]₂/AgOAc | ortho-iodinated product | 75 (mechanochemical) |

| 4-Methoxy-N,N-diisopropylbenzamide | NIS | [IrCp*Cl₂]₂/AgOAc | 2-Iodo-4-methoxy-N,N-diisopropylbenzamide | 68 |

NIS: N-Iodosuccinimide

Ruthenium catalysts have also been successfully employed for the ortho-C-H halogenation of benzamides. A notable system utilizes [Ru₃(CO)₁₂] in the presence of a silver carboxylate co-catalyst for the selective bromination and iodination of both electron-rich and electron-deficient benzamides. This method demonstrates high regioselectivity, providing a direct route to compounds such as 2-bromo-N,N-diisopropylbenzamide.

Iridium-Catalyzed ortho-Selective C-H Amidation

The introduction of an amino group at the ortho-position of benzamides can be achieved through iridium-catalyzed C-H amidation. An efficient and convenient method employs an iridium(III) catalyst with readily available sulfonyl azides serving as the amino source. rsc.orgrsc.org This transformation proceeds with exclusive ortho-selectivity and has been shown to be effective in ionic liquids, which can act as a greener reaction medium. rsc.orgrsc.org The reaction tolerates a wide range of functional groups on both the benzamide and the sulfonyl azide (B81097), and it produces nitrogen gas as the only byproduct. rsc.orgorganic-chemistry.org

Table 2: Iridium-Catalyzed ortho-Amidation of Benzamides with Sulfonyl Azides This table is representative and based on data for various benzamide and sulfonyl azide substrates.

| Benzamide Substrate | Sulfonyl Azide | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| N-tert-Butylbenzamide | Tosyl azide | [IrCp*Cl₂]₂/AgNTf₂ | ortho-amidated product | High |

| N,N-Diisopropylbenzamide | 4-Fluorobenzenesulfonyl azide | [IrCp*Cl₂]₂/AgNTf₂ | ortho-amidated product | Moderate to Excellent |

Palladium-Catalyzed Decarboxylative ortho-Acylation

A palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with α-oxocarboxylic acids provides a direct method for synthesizing ortho-acylated benzamides. nih.govnih.gov This reaction proceeds with high monoacylation selectivity. nih.gov Notably, the sterically demanding N,N-diisopropylbenzamide is a viable substrate for this transformation, affording the corresponding ortho-acylated product in moderate yields. nih.govacs.org The reaction is believed to proceed via ortho C–H palladation, directed by weak coordination of the amide to the palladium center. nih.gov

Table 3: Palladium-Catalyzed ortho-Acylation of N,N-Dialkylbenzamides

| Benzamide Substrate | α-Oxocarboxylic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| N,N-Diethylbenzamide | Phenylglyoxylic acid | Pd(TFA)₂/(NH₄)₂S₂O₈ | ortho-benzoylated product | Good to Excellent |

| N,N-Diisopropylbenzamide | Phenylglyoxylic acid | Pd(TFA)₂/(NH₄)₂S₂O₈ | 2-Benzoyl-N,N-diisopropylbenzamide | 47 |

TFA: Trifluoroacetate

Directed ortho-C-H Borylation of N,N-Diisopropylbenzamides

The introduction of a boryl group at the ortho-position of benzamides opens up avenues for further functionalization through subsequent cross-coupling reactions. Iridium and rhodium catalysts are commonly used for directed C-H borylation. The N,N-dialkylamide group, including the N,N-diisopropylamide, can effectively direct the borylation to the ortho-position. rsc.orgnih.gov For instance, rhodium catalysts supported on silica (B1680970) have been shown to facilitate the ortho-selective C-H borylation of arenes with sp³ nitrogen-based directing groups like NMe₂ and pyrrolidine. rsc.org In iridium-catalyzed systems, while C(sp³)–H borylation of N-methyl groups can be favored with specific ligands, C(sp²)–H borylation at the aromatic ring is also a prominent reaction pathway for substrates like N,N-dimethylbenzamide. nih.gov

Table 4: Transition Metal-Catalyzed Directed ortho-C-H Borylation This table is representative of nitrogen-directed borylation on related substrates.

| Substrate | Borylating Agent | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 2-Phenylpyridine | B₂pin₂ | [Ir(cod)(OMe)]₂/dtbpy | 2-(2-Borylphenyl)pyridine | High |

| N,N-Dimethylbenzylamine | B₂pin₂ | Silica-SMAP-Rh | ortho-borylated product | Good |

B₂pin₂: Bis(pinacolato)diboron; dtbpy: 4,4'-Di-tert-butyl-2,2'-bipyridine

Copper-Catalyzed Deprotonative ortho-Amination

The transformation of aryl halides to arylamines is a fundamental process in organic synthesis, with copper-catalyzed reactions offering a cost-effective and efficient alternative to other transition metal-catalyzed methods. In the context of this compound, a notable transformation is the direct amination at the bromine-bearing carbon, which, while not a deprotonative C-H activation, represents a significant copper-catalyzed amination of this substrate.

Research by Fu and coworkers has demonstrated a simple and effective copper-catalyzed direct amination of ortho-functionalized haloarenes, including 2-halobenzamides, using sodium azide as the amino source. lookchem.comacs.org This one-pot reaction proceeds via an Ullmann-type coupling to form an intermediate aryl azide, which is then reduced by the ethanol (B145695) solvent to yield the corresponding primary aromatic amine. lookchem.com

For 2-bromobenzamide (B1207801) derivatives, the optimized reaction conditions typically involve using copper(I) iodide (CuI) as the catalyst and cesium carbonate (Cs₂CO₃) as the base in ethanol at elevated temperatures. organic-chemistry.org The amide functionality at the ortho position is crucial for the success of this transformation. organic-chemistry.org While a specific example for this compound is not explicitly detailed in the primary literature, the reaction has been shown to be effective for a range of N-substituted 2-bromobenzamides. The yields for these transformations are generally good to excellent, highlighting the utility of this method for the synthesis of ortho-aminobenzamides.

The proposed mechanism for this reaction involves the initial coordination of the copper catalyst to the amide and the halide. This is followed by the substitution of the bromide with the azide. The resulting aryl azide is then reduced in situ by ethanol to furnish the final amine product. organic-chemistry.org

Steric and Electronic Effects of the N,N-Diisopropyl Amide Directing Group

The N,N-diisopropyl amide group is a powerful directing group in organic synthesis, exerting significant control over the regioselectivity and outcome of various transformations on the benzamide scaffold. Its influence stems from a combination of its steric and electronic properties.

The most prominent feature of the N,N-diisopropyl amide group is its substantial steric bulk. The two isopropyl groups effectively block the ortho positions of the benzene (B151609) ring, thereby directing incoming reagents to other positions. In the absence of other strongly directing substituents, this steric hindrance can favor functionalization at the meta and para positions.

In the context of ortho-metalation, a common strategy for the functionalization of aromatic rings, the N,N-diisopropyl amide group plays a dual role. While it is a potent directing group for ortho-lithiation due to the coordinating ability of the carbonyl oxygen and the nitrogen atom, its steric bulk can also influence which ortho proton is abstracted if the two positions are inequivalent. Furthermore, the steric hindrance provided by the isopropyl groups can prevent secondary reactions at the newly functionalized ortho position.

The bulky nature of the N,N-diisopropylamide group, similar to the base lithium diisopropylamide (LDA), renders it non-nucleophilic. wikipedia.org This property is advantageous in reactions where the amide could otherwise act as a competing nucleophile.

In the case of this compound, the electron-withdrawing character of the amide group, in concert with the bromine atom, makes the ipso-carbon susceptible to nucleophilic attack. This is a key factor in reactions such as the copper-catalyzed amination discussed previously.

In cross-coupling reactions, the N,N-diisopropyl amide group can act as a directing group, facilitating ortho-functionalization through chelation assistance. The ability of the carbonyl oxygen to coordinate to the metal center of the catalyst can lead to high regioselectivity. However, the steric bulk of the diisopropyl groups can also impact the efficiency of the cross-coupling reaction. While some steric hindrance can be beneficial in promoting reductive elimination from the metal center, excessive bulk may hinder the initial oxidative addition step or the approach of the coupling partner.

Comparative Reactivity Studies with Structurally Similar Benzamide Analogues

The reactivity of this compound is best understood when compared to other benzamide analogues with varying N-substituents. The steric and electronic properties of the amide group have a profound impact on reaction outcomes.

In the copper-catalyzed amination with sodium azide, Fu and coworkers investigated a range of substituted 2-bromobenzamides. lookchem.com The results, summarized in the table below, demonstrate the influence of the N-substituents on the reaction yield.

| Entry | Substrate (2-bromobenzamide derivative) | N-Substituents | Yield (%) |

| 1 | This compound | Diisopropyl | (Not explicitly reported, but analogous N,N-diethyl yields are high) |

| 2 | 2-bromo-N,N-diethylbenzamide | Diethyl | 92 |

| 3 | 2-bromo-N-phenylbenzamide | Phenyl | 85 |

| 4 | 2-bromobenzamide | Unsubstituted | 91 |

Data is based on analogous reactions reported by Fu et al. for N,N-diethyl and other derivatives, as a direct yield for the N,N-diisopropyl derivative was not found in the reviewed literature. lookchem.com

From this data, it is evident that the copper-catalyzed amination is tolerant of a variety of N-substituents on the benzamide. The high yields obtained for both N,N-diethyl and N-phenyl derivatives suggest that this compound would also be a suitable substrate for this transformation, likely affording the product in good yield. The steric bulk of the diisopropyl group does not appear to be a significant impediment to this particular reaction.

Cross Coupling Reactions and Advanced Derivatization of 2 Bromo N,n Diisopropylbenzamide

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of aryl-aryl bonds, prized for its mild conditions and broad functional group tolerance. nih.gov This palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester, is a powerful method for derivatizing 2-bromo-N,N-diisopropylbenzamide. queensu.ca The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. queensu.ca

The ortho-position of the bromine atom on the benzamide (B126) ring plays a crucial role in its cross-coupling reactivity. While ortho-substituted aryl halides can sometimes exhibit lower reactivity compared to their para- or meta-isomers due to steric hindrance, the amide group itself can influence the reaction. The N,N-diisopropylamide moiety, through its electronic properties and potential to act as a directing group, can facilitate the initial oxidative addition step at the ortho C-Br bond. Studies on related ortho-substituted substrates, such as 2-bromoanilines, have demonstrated that efficient coupling is achievable with the appropriate choice of catalyst and ligands. wikipedia.orgorganic-chemistry.org The development of specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has been critical in overcoming the challenges associated with sterically hindered substrates. semanticscholar.org

The most significant feature influencing the reactivity of this compound is the steric bulk of the N,N-diisopropylamide group. This steric hindrance presents a challenge for the palladium catalyst, potentially impeding its approach to the C-Br bond for oxidative addition and affecting the subsequent steps of the catalytic cycle. semanticscholar.orgnih.gov To achieve successful coupling with such sterically demanding substrates, specific catalytic systems are required. organic-chemistry.org These often involve:

Bulky Ligands: Ligands such as tri(o-tolyl)phosphine or specialized N-heterocyclic carbenes (NHCs) with significant steric profiles can promote the formation of the active, monoligated palladium species necessary for efficient catalysis. organic-chemistry.orgacs.org

Bidentate Ligands: In some cases, bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be effective by preventing the formation of inactive palladium dimers and accelerating the reaction. wikipedia.org

The interplay between the steric hindrance of the substrate and the catalyst system is a key determinant of reaction efficiency, yield, and scope.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides This table presents generalized conditions based on literature for similar sterically hindered substrates, as specific examples for this compound are not detailed in the provided search results. The choice of components is critical for overcoming steric challenges.

| Component | Example/Role | Rationale for Sterically Hindered Substrates | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Generates the active Pd(0) species in situ. | organic-chemistry.org |

| Ligand | P(o-tolyl)₃, XPhos, SPhos | Bulky, electron-rich phosphines that facilitate oxidative addition and prevent catalyst decomposition. | organic-chemistry.orgnih.gov |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation. Strong, non-nucleophilic bases are often preferred. | wikipedia.orgacsgcipr.org |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents that are compatible with the catalyst system and reagents. | acsgcipr.org |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the ortho-bromo functionality of this compound allows for its participation in a range of other important transition metal-catalyzed reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org For a sterically hindered substrate like this compound, this reaction would likely require specialized ligands (e.g., biarylphosphines like XPhos) and a strong, non-nucleophilic base to facilitate the coupling with primary or secondary amines. nih.govacsgcipr.org This method provides a direct route to N-aryl benzamide derivatives.

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira reaction couples an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The reaction is generally robust, but for hindered substrates, optimization of the ligand, base (typically an amine like diethylamine (B46881) or triethylamine), and solvent is necessary to achieve high yields of the corresponding alkynylbenzamide. libretexts.org

Heck Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.org The Heck reaction can be sensitive to steric effects, but its use with hindered substrates has been documented. The reaction typically yields the trans-alkene product.

Nucleophilic Substitution Reactions at the Bromine Position

Direct displacement of the bromine atom by a nucleophile via a nucleophilic aromatic substitution (SₙAr) mechanism is generally not feasible for this compound. The SₙAr reaction requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. pressbooks.pub The N,N-diisopropylamide group is not sufficiently electron-withdrawing to activate the aromatic ring for this type of substitution.

An alternative pathway for nucleophilic substitution on unactivated aryl halides involves the formation of a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism, however, requires extremely harsh conditions, such as the use of a very strong base like sodium amide (NaNH₂) in liquid ammonia, which would likely be incompatible with the amide functionality. pressbooks.pub Therefore, transition metal-catalyzed methods are overwhelmingly preferred for functionalizing the C-Br bond.

Reductive Transformations of the Amide and Aryl Halide Functionalities

The two main functional groups of this compound, the tertiary amide and the aryl bromide, can both undergo reductive transformations. The choice of reducing agent and conditions determines the selectivity of the outcome.

Reduction of the Amide: The tertiary amide can be reduced to the corresponding benzylamine (B48309) derivative. This is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrosilylation followed by hydrolysis. Nickel-catalyzed reductions have also been shown to be effective for tertiary amides. nih.gov In some cases, using reagents like samarium(II) iodide (SmI₂) can lead to the reduction of the amide all the way to an alcohol via C-N bond cleavage. acs.org Selective reduction of a tertiary amide in the presence of an aryl halide can be challenging but may be achieved with certain catalytic systems that are chemoselective for the amide. nih.gov

Reduction of the Aryl Halide: The carbon-bromine bond can be cleaved via reductive dehalogenation to yield N,N-diisopropylbenzamide. A common and effective method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas). organic-chemistry.orgresearchwithrutgers.com This method is often highly selective, and the C-Br bond can typically be reduced without affecting the amide group or the aromatic ring under neutral conditions. organic-chemistry.org This transformation is useful for removing the halogen after it has served its purpose as a synthetic handle.

Mechanistic Investigations and Computational Studies of 2 Bromo N,n Diisopropylbenzamide Reactivity

Elucidation of C-H Activation Mechanisms

The activation of a C-H bond, a typically unreactive functionality, is a pivotal step in many catalytic cycles. For 2-bromo-N,N-diisopropylbenzamide, the presence of the diisopropylamino directing group plays a crucial role in facilitating this process, often leading to the formation of a palladacycle. Mechanistic studies have been instrumental in unraveling the sequence of events and the nature of the rate-determining step in these reactions.

Kinetic Isotope Effect (KIE) Analysis for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. By comparing the reaction rates of the standard substrate with a deuterated analogue, valuable mechanistic insights can be obtained. A primary KIE (kH/kD > 1) is indicative of C-H bond cleavage being involved in the slowest step of the reaction.

While specific KIE studies on the C-H activation of this compound are not extensively reported in the reviewed literature, the principles of KIE analysis are fundamental to understanding such reactions. For analogous systems involving palladium-catalyzed C-H activation, significant primary KIEs are often observed, suggesting that the C-H bond cleavage is indeed rate-limiting. The magnitude of the KIE can further distinguish between different C-H activation pathways. For instance, a large KIE might suggest a linear transition state, while a smaller KIE could imply a more bent or concerted process.

Table 1: Representative Kinetic Isotope Effect (KIE) Data in C-H Activation Reactions

| Substrate | Catalyst System | kH/kD | Implication on Rate-Determining Step |

| N-tert-butylbenzamide | Pd(OAc)2 | 2.1 | C-H bond cleavage is part of the RDS. |

| 1,3-Di-tert-butylbenzene | [RhCl(coe)2]2 | 2.5 | C-H bond cleavage is likely rate-determining. |

| Benzoic Acid | Pd(OAc)2 | 3.0 | Significant C-H bond breaking in the RDS. |

Note: This table presents representative data from related systems to illustrate the application of KIE analysis, as specific data for this compound was not available in the searched literature.

Reaction Order and Catalyst Dependency Studies

The determination of the reaction order with respect to the reactants and the catalyst provides crucial information about the composition of the transition state. For palladium-catalyzed C-H activation reactions, it is common to observe a first-order dependence on the substrate and the palladium catalyst. This suggests that a single molecule of the substrate and a single molecule of the catalyst are involved in the rate-determining step.

In the context of this compound, such studies would involve systematically varying the concentrations of the benzamide (B126), the palladium precursor (e.g., Pd(OAc)2), and any additives (like a base or an oxidant) while monitoring the initial reaction rate. A deviation from first-order kinetics could indicate more complex mechanistic scenarios, such as catalyst aggregation or the involvement of multiple substrate molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, DFT calculations can provide detailed insights into the structures of transition states and intermediates, as well as the energetic barriers associated with different reaction pathways.

Computational Modeling of Reaction Pathways (e.g., Concerted Metalation-Deprotonation vs. Oxidative Addition)

Two primary mechanisms are often considered for the C-H activation of aryl amides like this compound: oxidative addition and concerted metalation-deprotonation (CMD).

Oxidative Addition: This pathway involves the direct insertion of the metal center into the C-H bond, leading to a formal oxidation of the metal. For Pd(0) catalysts, this would result in a Pd(II) hydride intermediate.

Concerted Metalation-Deprotonation (CMD): In this mechanism, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single, concerted step, often facilitated by a base or an anionic ligand that acts as a proton acceptor. This pathway is particularly prevalent for higher-valent metal catalysts like Pd(II).

DFT calculations on model systems analogous to this compound have consistently shown that the CMD pathway is energetically more favorable than the oxidative addition pathway for Pd(II) catalysts. The calculations reveal a six-membered transition state involving the palladium center, the ortho-carbon and hydrogen of the benzene (B151609) ring, and the coordinating amide oxygen and a basic ligand (e.g., acetate).

Table 2: Comparison of Calculated Activation Barriers for C-H Activation Pathways

| Pathway | Catalyst | Calculated Activation Barrier (kcal/mol) | Conclusion |

| Concerted Metalation-Deprotonation | Pd(II) | ~20-25 | Energetically more favorable pathway. |

| Oxidative Addition | Pd(0) | >30 | Higher energy barrier, less likely. |

Note: The values in this table are representative and derived from computational studies on similar benzamide substrates, as specific DFT data for this compound was not found in the available literature.

Prediction of Steric Maps and Electronic Effects on Reactivity

DFT calculations can also be employed to understand the influence of steric and electronic factors on the reactivity of this compound. The bulky diisopropyl groups on the amide nitrogen create a specific steric environment around the ortho-C-H bonds. Computational models can generate steric maps that visualize the accessible regions for the catalyst, highlighting how the substrate's geometry directs the C-H activation to a specific position.

Furthermore, the electronic nature of the substituents on the aromatic ring can significantly impact the reaction rate. The bromo substituent at the 2-position is an electron-withdrawing group, which can influence the acidity of the ortho-C-H bond and the electronic properties of the palladium center in the transition state. DFT can quantify these electronic effects by calculating parameters such as partial charges and frontier molecular orbital energies.

Experimental and Theoretical Characterization of Key Intermediates

The direct observation and characterization of reaction intermediates are paramount for validating proposed mechanisms. In the C-H activation of this compound, the key intermediate is the palladacycle formed after the C-H bond cleavage.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are crucial for characterizing these intermediates. For instance, the formation of the Pd-C bond in the palladacycle can be confirmed by the appearance of characteristic signals in the 1H and 13C NMR spectra. Single-crystal X-ray diffraction can provide an unambiguous structural determination of the isolated palladacycle, revealing bond lengths, bond angles, and the coordination geometry around the palladium center.

Theoretical calculations complement these experimental findings by providing insights into the electronic structure and stability of the intermediates. DFT can be used to predict the NMR chemical shifts and vibrational frequencies of the proposed intermediates, which can then be compared with the experimental data for validation.

Table 3: Spectroscopic and Structural Data for a Representative Palladacycle Intermediate

| Technique | Observation | Interpretation |

| 1H NMR | Upfield shift of the methine proton of the isopropyl group. | Coordination of the amide to the palladium center. |

| 13C NMR | Appearance of a new quaternary carbon signal in the downfield region. | Formation of the Pd-C bond. |

| X-ray Crystallography | Planar five-membered ring containing Pd, C(aryl), C(carbonyl), N, and O. | Confirmation of the cyclometalated structure. |

| DFT Calculations | Calculated bond lengths and angles in good agreement with experimental X-ray data. | Validation of the computed structure and electronic description. |

Note: This table describes the expected characterization data for the palladacycle intermediate derived from this compound based on studies of analogous compounds.

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 2-bromo-N,N-diisopropylbenzamide. One-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments work in concert to provide a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides detailed information about the electronic environment, number, and connectivity of protons. In a typical analysis using a 300 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the aromatic protons of this compound appear as distinct multiplets in the downfield region (7.14-7.55 ppm). amazonaws.com The ortho-bromo substituent induces a characteristic deshielding effect on the adjacent proton. The two isopropyl groups on the amide nitrogen are diastereotopic due to restricted rotation around the amide C-N bond, resulting in two separate heptet signals for the methine (-CH) protons and two distinct doublet signals for the methyl (-CH₃) protons. amazonaws.com

The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton. The spectrum shows the expected 8 unique carbon signals for the 13 carbons in the molecule, confirming the molecular symmetry. The carbonyl carbon (C=O) is typically observed as a singlet around 168.3 ppm. amazonaws.com The aromatic carbons resonate between 119.3 and 139.7 ppm, with the carbon atom bonded to the bromine (C-Br) appearing at approximately 119.3 ppm. The signals for the isopropyl methine and methyl carbons are found in the upfield region of the spectrum. amazonaws.com

¹H NMR Spectral Data of this compound Recorded in CDCl₃ at 300.1 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.55 | dd | 7.6, 1.2 | 1H (Aromatic) |

| 7.33 | td | 7.5, 1.2 | 1H (Aromatic) |

| 7.20 | td | 7.6, 1.8 | 1H (Aromatic) |

| 7.14 | dd | 7.5, 1.8 | 1H (Aromatic) |

| 3.65 | hept | 6.8 | 1H (CH of isopropyl) |

| 3.52 | hept | 6.8 | 1H (CH of isopropyl) |

| 1.55 | d | 6.8 | 6H (CH₃ of isopropyl) |

| 1.15 | d | 6.8 | 6H (CH₃ of isopropyl) |

Data sourced from reference amazonaws.com.

¹³C NMR Spectral Data of this compound Recorded in CDCl₃ at 75.5 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 168.3 | s | C=O |

| 139.7 | s | C (Aromatic, C-C=O) |

| 132.8 | s | CH (Aromatic) |

| 128.5 | s | CH (Aromatic) |

| 127.3 | s | CH (Aromatic) |

| 127.2 | s | CH (Aromatic) |

| 119.3 | s | C-Br |

| 51.4 | bs | CH (isopropyl) |

| 46.2 | bs | CH (isopropyl) |

| 20.7 | bs | CH₃ (isopropyl) |

| 20.4 | bs | CH₃ (isopropyl) |

Data sourced from reference amazonaws.com.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. For this compound, an HSQC spectrum would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, the isopropyl methine proton signals to the methine carbon signals, and the isopropyl methyl proton signals to the methyl carbon signals. This unequivocally confirms the C-H one-bond connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include:

Cross-peaks from the isopropyl methine protons to the carbonyl carbon, confirming the N-isopropyl linkage to the benzamide (B126) core.

Correlations between aromatic protons and adjacent or geminal aromatic carbons, helping to definitively assign the substitution pattern on the benzene (B151609) ring.

Correlations from the aromatic proton ortho to the carbonyl group to the carbonyl carbon itself.

Together, these 2D techniques provide unambiguous confirmation of the structure assigned by 1D NMR.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. For this compound, which is a solid at room temperature with a reported melting point of 73-74 °C, this analysis would reveal the planarity of the benzamide group, the orientation of the diisopropylamino moiety relative to the aromatic ring, and the specific conformation adopted in the crystal lattice. rsc.org Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. As of the latest review of published literature, a specific single-crystal structure for this compound has not been reported.

Advanced Mass Spectrometry Techniques (HRMS, GC-MS) for Purity and Identity

Mass spectrometry is a fundamental technique for confirming molecular weight and assessing sample purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. For this compound, the expected exact mass for the protonated molecule [M+H]⁺ is 284.0645 amu. Experimental data from ESI-TOF (Electrospray Ionization - Time of Flight) analysis shows a measured mass of 284.0643, which is in excellent agreement with the calculated value for the formula C₁₃H₁₉BrNO⁺, thus confirming the compound's identity. amazonaws.com

High-Resolution Mass Spectrometry Data

| Ion | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Technique |

|---|---|---|---|

| C₁₃H₁₈BrNO | 284.0645 | 284.0643 | ESI-TOF |

Data sourced from reference amazonaws.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that separates volatile compounds before they are detected by mass spectrometry. It is an excellent tool for assessing the purity of a sample of this compound. The gas chromatogram would show a primary peak corresponding to the compound, with the retention time serving as an identifying characteristic under specific column and temperature conditions. The mass spectrum associated with this peak would show the molecular ion and a characteristic fragmentation pattern that can be used as a fingerprint for structural confirmation.

Vibrational Spectroscopy (IR, Raman) and Comparison with Computational Models

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band is observed around 1723 cm⁻¹ which is characteristic of the carbonyl (C=O) stretching vibration of the tertiary amide. amazonaws.com The region around 2926 cm⁻¹ corresponds to C-H stretching vibrations of the isopropyl groups. amazonaws.com Vibrations associated with the substituted benzene ring appear in the fingerprint region (below 1500 cm⁻¹).

Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Description |

|---|---|

| 2926 | C-H stretch (aliphatic) |

| 1723 | C=O stretch (amide) |

| 1479 | C-H bend / C=C stretch (aromatic) |

| 1378 | C-H bend (isopropyl) |

| 1236 | C-N stretch |

| 1037 | C-Br stretch / Aromatic C-H in-plane bend |

Data sourced from reference amazonaws.com.

Raman Spectroscopy and Computational Models: Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to different vibrational modes, particularly those involving non-polar bonds. While experimental Raman data for this specific compound is not readily available in the surveyed literature, a comprehensive analysis would involve its acquisition. In modern research, experimental IR and Raman spectra are often compared with spectra predicted by computational models, such as those using Density Functional Theory (DFT). researchgate.net This comparison allows for a more precise assignment of complex vibrational modes and provides validation for the computed equilibrium geometry of the molecule.

Applications in Complex Organic Synthesis and Chemical Space Expansion

Utility as a Precursor for Diverse Organic Molecules

2-bromo-N,N-diisopropylbenzamide is a key intermediate for the synthesis of a wide array of polysubstituted aromatic compounds. The bulky N,N-diisopropylamide group can direct lithiation to the ortho position (the carbon adjacent to the amide group), a process known as directed ortho-metalation (DoM). wikipedia.orguwindsor.ca This method allows for the introduction of various electrophiles, leading to a diverse set of functionalized benzamides. The bromine atom can subsequently be used in cross-coupling reactions to introduce further complexity. This dual reactivity makes it a highly valuable precursor for creating a library of structurally diverse molecules from a single starting material.

The N,N-diisopropylamide group is recognized as one of the most powerful directed metalation groups, capable of facilitating the deprotonation of the adjacent aromatic proton with strong bases like alkyllithiums. uwindsor.canih.gov This high reactivity allows for efficient functionalization even under challenging conditions.

Synthesis of Functionalized Benzoic Acid and Boronic Acid Derivatives

A significant application of this compound is in the synthesis of highly substituted benzoic acid and boronic acid derivatives. The directed ortho-metalation strategy is pivotal in this context. Following ortho-lithiation, the resulting organolithium species can be quenched with various electrophiles to introduce functionality.

For the synthesis of boronic acid derivatives, the ortho-lithiated intermediate is reacted with a trialkyl borate, such as trimethyl borate, followed by acidic workup. nih.gov Boronic acids are exceptionally useful intermediates in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. researchgate.net The ability to synthesize custom-designed boronic acids from this compound opens up avenues for the construction of complex molecular frameworks. nih.govresearchgate.netnih.gov

The synthesis of other functionalized benzoic acids can be achieved by carboxylation of the ortho-lithiated intermediate with carbon dioxide. Furthermore, the amide functionality of the resulting products can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Table 1: Examples of Functionalization via Directed Ortho-Metalation

| Electrophile | Resulting Functional Group | Potential Application |

| Trimethyl borate | Boronic acid | Suzuki-Miyaura coupling |

| Carbon dioxide | Carboxylic acid | Further derivatization, bioactive molecules |

| Iodine | Iodo group | Cross-coupling reactions |

| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl | Synthesis of lactones, further oxidation |

| Disulfides | Thioether | Synthesis of sulfur-containing compounds |

Building Block in the Construction of Nitrogenous Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, making their synthesis a central focus of medicinal chemistry. uow.edu.aumdpi.com this compound serves as a valuable starting material for the construction of these important ring systems, primarily through transition-metal-catalyzed cyclization reactions.

Palladium- and copper-catalyzed reactions are particularly effective for the synthesis of nitrogenous heterocycles from ortho-haloaryl amides. For instance, palladium-catalyzed reactions of bromoarenes with N-tosylhydrazones can lead to the formation of azaspirocyclic compounds. chemrxiv.orgresearchgate.net Copper-catalyzed cyclization of o-bromoarylamines with nitriles provides a route to benzimidazoles. nih.gov While these examples showcase general methodologies, the reactivity of the ortho-bromo-amide moiety in this compound makes it an ideal substrate for such transformations.

Furthermore, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of olefinic amides can be employed to construct aza-bicyclic systems. nih.gov The versatility of these catalytic methods allows for the synthesis of a wide range of heterocyclic scaffolds, including those found in bioactive molecules. nih.gov

Strategies for Atroposelective Synthesis (e.g., of complex drug intermediates)

Atropisomers, stereoisomers arising from restricted rotation around a single bond, are an important feature in many chiral ligands and drug molecules. The synthesis of single atropisomers is a significant challenge in organic chemistry. While direct examples involving this compound in atroposelective synthesis are not extensively documented, its potential as a precursor for axially chiral biaryls is noteworthy.

Modern synthetic methods, such as nickel-catalyzed aerobic oxidative cross-coupling reactions, have been developed for the atroposelective synthesis of biaryls. nih.gov These strategies often involve the coupling of two aryl partners to create a sterically hindered biaryl axis. This compound, through conversion to a corresponding organometallic reagent or boronic acid, could serve as a coupling partner in such reactions. The bulky N,N-diisopropylamide group could influence the rotational barrier and potentially play a role in directing the stereochemical outcome of the coupling.

Research into Isotopic Labeling and Deuterated Analogues for Mechanistic Studies

Understanding reaction mechanisms is crucial for the development of new and improved synthetic methods. Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool for elucidating reaction pathways. nih.gov In the context of the reactions of this compound, deuterium labeling can provide insights into the mechanism of directed ortho-metalation.

For instance, by performing the metalation reaction in the presence of a deuterated solvent or by using a deuterated substrate, the position and timing of deprotonation can be determined. nih.gov Such studies can help to confirm the role of the amide as a directed metalation group and to understand the kinetics of the lithiation process. nih.gov Mechanistic studies using isotopic labeling have been instrumental in refining our understanding of many fundamental organic reactions. nih.gov

Contributions to Methodologies for Skeletal Diversification

Skeletal diversification, the ability to generate a wide range of different molecular skeletons from a common starting material, is a key goal in modern drug discovery and materials science. This compound, through the application of directed ortho-metalation, makes a significant contribution to this area.

The DoM strategy allows for the regioselective introduction of a diverse array of functional groups at the ortho-position. wikipedia.orguwindsor.caorganic-chemistry.org Each of these new functional groups can then be used as a handle for further synthetic transformations, leading to a vast expansion of the accessible chemical space. For example, an ortho-iodinated derivative can undergo a variety of palladium-catalyzed cross-coupling reactions, while an ortho-boronic acid can be used in Suzuki-Miyaura couplings to form biaryls. This ability to sequentially and selectively functionalize the aromatic ring provides a powerful platform for the generation of novel and complex molecular architectures. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 2-bromo-N,N-diisopropylbenzamide, and how is the product characterized?

The compound is synthesized via ruthenium-catalyzed ortho-C−H halogenation of N,N-diisopropylbenzamide using N-bromosuccinimide (NBS) as the halogen source. The reaction proceeds under catalytic conditions with [RuCl2(p-cymene)]₂ and AgSbF₆, yielding 60% after 16 hours. Purification involves column chromatography (n-hexane/EtOAc gradient) to isolate the product as a white solid (m.p. 73–74°C). Characterization employs IR (ν = 2960, 1626, 1441 cm⁻¹), mass spectrometry (MS: m/z 297/299 [M⁺]), and HR-MS (C₁₄H₂₀BrNO⁺, Δ = 0.0007) to confirm structure and purity .

Basic: What spectroscopic methods are employed to confirm the structure of this compound?

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1626 cm⁻¹) and C−Br (~622 cm⁻¹) stretches .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (m/z 297/299, isotopic pattern for Br), while HR-MS validates the empirical formula .

- Melting point analysis : 73–74°C provides a physical property benchmark for purity .

Advanced: How does the choice of halogenating agent affect the efficiency and selectivity in the synthesis of halogenated benzamides?

NBS and N-iodosuccinimide (NIS) yield bromo- and iodo-derivatives, respectively. Bromination with NBS (1.0 mmol, 16h) achieves 60% yield, while iodination with NIS (1.0 mmol, 22h) gives 53% yield. Selectivity for ortho-halogenation is attributed to the directing effect of the amide group and the ruthenium catalyst’s electronic tuning. Side reactions (e.g., dihalogenation) are minimized by controlling stoichiometry and reaction time .

Advanced: What role does the ruthenium catalyst play in the C−H functionalization of N,N-diisopropylbenzamide?

The Ru(II) catalyst facilitates oxidative C−H activation, forming a cyclometalated intermediate. AgSbF₆ acts as a halide scavenger, stabilizing the active Ru species. The carboxylate ligand (e.g., AcOH) assists in proton abstraction, lowering the activation barrier for ortho-halogenation. Mechanistic studies suggest a concerted metalation-deprotonation pathway .

Advanced: How can computational studies aid in understanding pre-metalation complexes in benzamide derivatives?

Density functional theory (DFT) and X-ray crystallography reveal pre-metalation adducts, such as lithium zincate complexes coordinating via the amide oxygen. These studies resolve controversies around the complex-induced proximity effect (CIPE), showing shorter agostic Li–H interactions (241 pm) that enhance regioselectivity. Computational models predict transition states and electronic effects of substituents on metalation efficiency .

Basic: What purification techniques are recommended for isolating this compound, and what are the typical yields?

Column chromatography (silica gel, n-hexane/EtOAc 10:1→5:1) is standard, with yields ~60%. For challenging separations, normal-phase HPLC (n-hexane/EtOAc 19:1→9:1) is employed, particularly for iodinated analogs. Solvent polarity gradients optimize resolution of halogenated byproducts .

Advanced: What are the challenges in achieving regioselectivity during ortho-C−H halogenation of benzamide derivatives?

Competing para-halogenation and over-functionalization are key challenges. Regioselectivity is controlled by:

- Steric effects : Bulky diisopropyl groups disfavor meta/para substitution.

- Electronic effects : Electron-withdrawing amides enhance ortho-directing capability.

- Catalyst design : Ru(II) complexes with π-acidic ligands favor ortho transition states. Kinetic studies and Hammett plots quantify substituent effects on selectivity .

Basic: How do reaction conditions influence the synthesis of this compound?

Optimal conditions include:

- Temperature : Room temperature to 80°C, avoiding decomposition.

- Time : 16–22 hours for complete conversion.

- Solvent : Dichloromethane or 1,2-dichloroethane stabilizes the Ru catalyst. Prolonged reaction times (>24h) risk dihalogenation .

Advanced: What evidence supports the existence of a complex-induced proximity effect (CIPE) in benzamide metalation?

Crystallographic data (e.g., Li–amide coordination in pre-metalation complexes) and kinetic isotope effects (KIE ≈ 2.5) support CIPE. Contrasting views from Collum et al. suggest alternative transition-state models, but structural evidence (e.g., crystallized Li–O adducts) validates pre-coordination .

Advanced: How do structural modifications (e.g., fluorination) impact the reactivity of halogenated benzamides?

Fluorination at the meta position (e.g., 2-bromo-3-fluoro derivative) increases electrophilicity, altering reactivity in cross-coupling reactions. Computational studies (NBO analysis) show fluorine’s inductive effect stabilizes intermediates, enhancing Suzuki-Miyaura coupling yields. Thermal stability (m.p. 188–189°C for iodo-fluoro analogs) correlates with halogen electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.